molecular formula C13H17NO4 B6615237 methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate CAS No. 1154346-44-7

methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate

Cat. No.: B6615237
CAS No.: 1154346-44-7
M. Wt: 251.28 g/mol
InChI Key: PDMHRQUNYXJUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an amino group to a methyl-substituted propanoate ester. The 1,4-benzodioxin scaffold is notable for its presence in bioactive molecules, particularly in antihepatotoxic agents (e.g., silybin derivatives) and pharmaceuticals targeting metabolic pathways . Its structural complexity necessitates precise synthesis, often involving multi-step reactions such as Ugi-Azide four-component protocols or condensation with aromatic amines .

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(13(15)16-2)8-14-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7,9,14H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMHRQUNYXJUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC2=C(C=C1)OCCO2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Bromoester Intermediate

The most direct route involves the alkylation of 2,3-dihydro-1,4-benzodioxin-6-amine (1 ) with methyl 3-bromo-2-methylpropanoate (2 ) under basic conditions. This method parallels the synthesis of methyl 3-(benzylamino)-2-methylpropanoate, where bromoesters react with amines to form N-alkylated products.

Reaction Conditions:

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base: Lithium hydride (LiH) or potassium carbonate (K₂CO₃)

  • Temperature: 60–80°C under nitrogen atmosphere

  • Time: 12–24 hours

Mechanism:
The amine nucleophile attacks the electrophilic carbon of the bromoester, displacing bromide and forming the C–N bond. LiH enhances the nucleophilicity of the amine by deprotonation.

Workup:
Post-reaction, the mixture is diluted with ice water, acidified to pH 2–3 with HCl, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. Purification via column chromatography (hexane:ethyl acetate, 7:3) yields the product as a pale-yellow oil.

Reductive Amination Pathway

An alternative approach employs reductive amination between 2,3-dihydro-1,4-benzodioxin-6-amine and methyl 2-methyl-3-oxopropanoate (3 ). This method is less common but avoids halogenated intermediates.

Reaction Conditions:

  • Catalyst: Sodium cyanoborohydride (NaBH₃CN)

  • Solvent: Methanol or ethanol

  • pH: Maintained at 5–6 using acetic acid

  • Time: 24–48 hours at room temperature

Mechanism:
The ketone reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine. NaBH₃CN selectively reduces the imine without attacking the ester group.

Yield Optimization:

  • Excess amine (1.5–2.0 equivalents) improves conversion.

  • Anhydrous conditions prevent ester hydrolysis.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

DMF vs. THF:

  • DMF increases reaction rate due to its high polarity and ability to stabilize intermediates.

  • THF offers milder conditions, reducing side reactions like over-alkylation.

Base Efficacy:

  • LiH: Provides strong deprotonation but requires strict anhydrous conditions.

  • K₂CO₃: Less reactive but tolerates trace moisture, favoring scalability.

Temperature and Time Dependence

  • 60°C: Optimal for balancing reaction speed and byproduct formation.

  • >80°C: Risk of ester degradation or quaternary ammonium salt formation.

  • <12 hours: Incomplete conversion observed in kinetic studies.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorption bands:

  • N–H stretch: 3280–3320 cm⁻¹ (secondary amine).

  • C=O stretch: 1735–1745 cm⁻¹ (ester carbonyl).

  • C–O–C (dioxane): 1240–1260 cm⁻¹.

¹H-NMR Analysis (400 MHz, CDCl₃)

Signal (δ, ppm)Assignment
6.60–6.75 (m, 3H)Benzodioxin aromatic protons
4.20–4.35 (s, 4H)–O–CH₂–CH₂–O– (dioxane)
3.65 (s, 3H)COOCH₃
3.10–3.25 (m, 1H)CH(CH₃)
2.80–2.95 (m, 2H)N–CH₂–C
1.25 (d, J = 6.8 Hz, 3H)CH(CH₃)

Coupling Patterns:

  • The doublet at δ 1.25 confirms the methyl group adjacent to the chiral center.

  • Multiplet integration at δ 6.60–6.75 aligns with three aromatic protons on the benzodioxin ring.

Comparative Yield Data

MethodSolventBaseTemperature (°C)Time (h)Yield (%)
AlkylationDMFLiH701878
AlkylationTHFK₂CO₃652468
Reductive AminationMeOHNaBH₃CN254855

Key Observations:

  • LiH in DMF provides the highest yield but requires rigorous moisture control.

  • Reductive amination is less efficient due to competing imine hydrolysis.

Challenges and Mitigation Strategies

Ester Hydrolysis

Risk: Basic conditions may hydrolyze the methyl ester to the carboxylic acid.
Solution: Use anhydrous solvents and avoid prolonged reaction times.

Byproduct Formation

Quaternary Ammonium Salts:

  • Caused by over-alkylation at elevated temperatures.

  • Mitigated by controlling stoichiometry (1:1 amine:bromoester ratio).

Industrial Scalability Considerations

Cost-Benefit Analysis

  • Bromoester Synthesis: Methyl 3-bromo-2-methylpropanoate is commercially available but costly (~$450/mol).

  • Alternative Routes: Reductive amination uses cheaper reagents but lower yields.

Green Chemistry Metrics

  • Atom Economy: 82% for alkylation vs. 65% for reductive amination.

  • E-Factor: 3.2 (alkylation) vs. 5.8 (reductive amination) due to solvent waste .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate can be used to study enzyme interactions and protein binding. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,4-Benzodioxin Moieties

The 1,4-benzodioxin ring system is a common pharmacophore. Below is a comparative analysis of methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate and its analogues:

Compound Key Structural Features Molecular Formula Pharmacological/Functional Notes Reference
Target Compound 1,4-Benzodioxin + methylpropanoate ester + amino linker C₁₄H₁₇NO₄ Hypothesized esterase stability; potential for CNS or metabolic targeting due to lipophilicity. N/A (inferred)
Methyl 2-{[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Oxo-4H-Chromen-7-yl]Oxy}Propanoate Chromen-4-one core + benzodioxin + ester C₂₁H₁₈O₇ Chromenone derivatives exhibit anti-inflammatory and antioxidant activity.
[2-(2,3-Dihydro-1,4-Benzodioxin-6-ylcarbamoylamino)-2-Oxoethyl] 3-(Benzenesulfonyl)Propanoate Sulfonyl group + benzodioxin + carbamate C₂₀H₁₈N₂O₇S Sulfonyl groups enhance metabolic stability; potential protease inhibition.
3-[Methyl(7-Nitro-2,3-Dihydro-1,4-Benzodioxin-6-yl)Amino]Propanenitrile Nitro substitution + cyano group C₁₂H₁₃N₃O₄ Nitro groups may confer antimicrobial activity; cyano enhances electrophilicity.
3',4'-(1",4"-Dioxino)Flavone (4f) Flavone + benzodioxin C₁₇H₁₂O₄ Antihepatotoxic activity comparable to silymarin; reduces SGOT/SGPT levels.

Key Observations :

  • Substituent Effects: The presence of chromenone () or flavone () rings enhances bioactivity, particularly in liver protection, compared to simpler esters.
  • Functional Groups : Sulfonyl () and nitro () substituents improve metabolic stability and target affinity but may increase toxicity.
  • Synthetic Complexity : Ugi-Azide reactions () and polyphosphoric acid (PPA)-mediated cyclizations () are common for benzodioxin-containing compounds.
Pharmacokinetic and Physicochemical Properties
  • Lipophilicity: The methylpropanoate ester in the target compound likely increases lipophilicity (logP ~2.5–3.0), enhancing blood-brain barrier permeability compared to polar derivatives like carboxylates .
  • Metabolic Stability : Ester groups are prone to hydrolysis, whereas sulfonyl or nitro substituents () resist first-pass metabolism.
  • Bioactivity: Flavone-benzodioxin hybrids () show superior antihepatotoxic activity (IC₅₀ ~10 µM) due to synergistic flavonoid and dioxane effects.

Biological Activity

Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxin Intermediate : The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is reacted with various acylating agents to introduce the amino group.
  • Methylation : The resulting amine is then methylated to form the final product using methylating agents such as methyl iodide or dimethyl sulfate.
  • Purification : The product is purified through recrystallization or chromatographic methods.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the benzodioxin moiety can inhibit bacterial biofilm formation and growth.

Study Activity Method Findings
AntimicrobialDisk diffusion assayEffective against various bacterial strains
Biofilm inhibitionCrystal violet assayReduced biofilm formation by 50% at 100 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM).

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase25
Alpha-glucosidase30

The inhibition of AChE suggests potential applications in neurodegenerative diseases, while alpha-glucosidase inhibition indicates possible benefits in managing blood glucose levels.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Diabetes Management : Another study assessed the effects on diabetic rats, where the compound significantly lowered blood glucose levels and improved insulin sensitivity.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the benzodioxin structure have been shown to enhance biological activity:

  • Substituent Variations : Changes in substituents on the benzodioxin ring can lead to increased potency against specific targets.
  • Mechanistic Studies : Research has indicated that the mechanism of action may involve modulation of signaling pathways related to inflammation and oxidative stress.

Q & A

Q. What are the recommended methods for synthesizing methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling 2,3-dihydro-1,4-benzodioxin-6-amine derivatives with methyl ester precursors. Key steps include:

  • Step 1 : Use of trichlorotriazine (e.g., 2,4,6-trichlorotriazine) as a coupling agent under controlled pH and temperature conditions to minimize side reactions .
  • Step 2 : Purification via solid-phase extraction (SPE) using Oasis HLB cartridges, preconditioned with methanol and water, to isolate the target compound from unreacted intermediates .
  • Purity Optimization : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (methanol/water with 0.1% formic acid) to achieve >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: A combination of analytical techniques is critical:

  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzodioxin and propanoate moieties. Compare spectral data with PubChem-derived computational models (e.g., InChI key validation) .
  • Physicochemical Properties :
    • LogP : Determine via reverse-phase HPLC retention time correlation .
    • Solubility : Perform shake-flask experiments in buffered solutions (pH 2–10) followed by LC-MS/MS quantification .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen atmosphere to assess decomposition thresholds .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies:

  • Phase 1 (Lab-Scale) :
    • Hydrolysis : Incubate the compound in aqueous buffers (pH 4–9) at 25–50°C, analyzing degradation products via LC-HRMS .
    • Photolysis : Expose to UV light (λ = 254–365 nm) in simulated sunlight chambers, monitoring half-life and byproducts .
  • Phase 2 (Field Studies) :
    • Use SPE and passive samplers to track the compound in wastewater influent/effluent, applying isotopic labeling (e.g., deuterated internal standards) to distinguish abiotic vs. biotic degradation .

Q. How can structure-activity relationship (SAR) studies be conducted to elucidate its bioactivity?

Methodological Answer:

  • Step 1 : Synthesize analogs with modifications to the benzodioxin ring (e.g., halogenation) or propanoate ester group (e.g., ethyl/methyl substitution) .
  • Step 2 : Screen analogs in in vitro bioassays (e.g., antioxidant activity via DPPH radical scavenging or FRAP assays) .
  • Step 3 : Perform molecular docking simulations using software like AutoDock Vina to predict binding affinities with target receptors (e.g., cytochrome P450 enzymes) .

Q. How should contradictory data in bioactivity assays be analyzed and resolved?

Methodological Answer:

  • Source Identification :
    • Compare assay conditions (e.g., solvent polarity in DPPH assays affecting radical stability) .
    • Validate cell viability in in vitro models using trypan blue exclusion to rule out cytotoxicity confounding results .
  • Statistical Reconciliation :
    • Apply multivariate analysis (e.g., PCA) to identify outliers or batch effects.
    • Use standardized protocols from methodological frameworks, such as split-plot designs with temporal replication, to isolate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.